molecular formula C32H73N2O4P B8557325 Bis(N,N,N-tributylbutan-1-aminium) hydrogen phosphate CAS No. 23221-66-1

Bis(N,N,N-tributylbutan-1-aminium) hydrogen phosphate

Cat. No. B8557325
M. Wt: 580.9 g/mol
InChI Key: CFYRHPJXXCHEFX-UHFFFAOYSA-L
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Patent
US05646123

Procedure details

Tetra-n-butylammonium hydroxide (40% aq. w/w, about 150 g) was added dropwise to a solution of phosphoric acid (85% aq, w/w, 18 g, 0.155 mmol) in water (150 mL) until the pH reached 7. Water was then evaporated in vacuo to give a syrup which was co-evaporated with dry acetonitrile (2×400 mL) followed by dry toluene (2×400 mL). The resulting white solid (75 g) was dried in vacuo and stored over phosphorus pentoxide under vacuum until used.
Name
Tetra-n-butylammonium hydroxide
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[CH2:2]([N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5].[P:19](=[O:23])([OH:22])([OH:21])[OH:20].C(#N)C.C1(C)C=CC=CC=1>O>[P:19]([O-:23])([O-:22])([OH:21])=[O:20].[CH2:15]([N+:6]([CH2:2][CH2:3][CH2:4][CH3:5])([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18].[CH2:15]([N+:6]([CH2:2][CH2:3][CH2:4][CH3:5])([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:11][CH2:12][CH2:13][CH3:14])[CH2:16][CH2:17][CH3:18] |f:0.1,6.7.8|

Inputs

Step One
Name
Tetra-n-butylammonium hydroxide
Quantity
150 g
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
18 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a syrup which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting white solid (75 g) was dried in vacuo

Outcomes

Product
Name
Type
Smiles
P(=O)(O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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